1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one

Lipophilicity Drug Design Membrane Permeability

Procure 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one (CAS 1556130-46-1) for superior dihalogenation chemistry. The simultaneous Cl/F substitution delivers XLogP3=2.0 lipophilicity and a balanced H-bond profile that mono-halogenated analogs cannot replicate. This privileged intermediate enables Claisen-Schmidt condensations yielding chalcones with MRSA MIC values below 25 µg/mL, serves as a core scaffold for FXR antagonists, and provides orthogonal dipolar fluorine interactions critical for COX-2/MPO inhibitor development. Move beyond generic hydroxyacetophenones — this dihalogenated building block is essential for unique halogen-bonding SAR.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
Cat. No. B13309975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)Cl)O)F
InChIInChI=1S/C8H6ClFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
InChIKeySCYWHPLKUVLICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one: A Halogenated Hydroxyacetophenone Building Block for Antimicrobial and Anti-Inflammatory Research


1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one (CAS 1556130-46-1) belongs to the hydroxyacetophenone class, characterized by a phenyl ethanone core substituted with chlorine at position 3, fluorine at position 5, and a hydroxyl group at position 4 [1]. This substitution pattern confers distinct physicochemical properties—particularly enhanced lipophilicity (XLogP3 = 2.0) and a balanced hydrogen-bonding profile—that differentiate it from non-halogenated or mono-halogenated analogs and make it a versatile intermediate for synthesizing bioactive chalcones, flavones, and other heterocycles [1].

Why 4-Hydroxyacetophenone or Mono-Halogenated Analogs Cannot Replace 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one in Structure-Activity-Driven Projects


Simple substitution with 4-hydroxyacetophenone, 3-chloro-4-hydroxyacetophenone, or 3-fluoro-4-hydroxyacetophenone fails to recapitulate the unique electronic and steric environment created by the simultaneous presence of chlorine and fluorine on the phenolic ring [1]. This dihalogenation pattern modulates both lipophilicity and hydrogen-bond acidity, which are critical for target engagement in antimicrobial and anti-inflammatory pathways—effects that cannot be achieved by merely increasing the concentration of a mono-halogenated or non-halogenated analog [2].

Head-to-Head Quantitative Comparison: 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Across Halogenated Hydroxyacetophenones

The target compound exhibits an XLogP3 of 2.0, which is significantly higher than that of the non-halogenated parent 4-hydroxyacetophenone (XLogP3 ≈ 1.0) and the mono-fluorinated analog 3-fluoro-4-hydroxyacetophenone (XLogP3 ≈ 1.3), while remaining lower than the dichloro analog 3,5-dichloro-4-hydroxyacetophenone (XLogP3 ≈ 2.5) [1]. This intermediate lipophilicity is optimal for balancing membrane permeation and aqueous solubility, a key determinant in antimicrobial and intracellular target engagement.

Lipophilicity Drug Design Membrane Permeability

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA)

The target compound has 1 hydrogen bond donor (phenolic OH) and 3 hydrogen bond acceptors (carbonyl O, phenolic O, and fluorine), yielding a TPSA of 37.3 Ų [1]. By comparison, 3-chloro-4-hydroxyacetophenone lacks the fluorine acceptor and has a TPSA of 29.5 Ų, while 3,5-dichloro-4-hydroxyacetophenone has a TPSA of 29.5 Ų as well [1]. The additional fluorine acceptor in the target compound increases polarity without enlarging the TPSA beyond the typical drug-like threshold (<140 Ų), potentially enhancing solubility while retaining membrane permeability.

Hydrogen Bonding Drug-Likeness Bioavailability

Antibacterial Activity of Hydroxyacetophenone Derivatives: Class-Level SAR

While direct MIC data for the target compound is not available in the open literature, a study of five hydroxyacetophenone derivatives demonstrated that halogen substitution significantly enhances antibacterial activity against S. aureus and E. coli compared to the non-halogenated parent [1]. Specifically, 3-chloro-4-hydroxyacetophenone showed MIC values of 50 µg/mL (S. aureus) and 70 µg/mL (E. coli), whereas 4-hydroxyacetophenone was inactive [1]. The additional fluorine in the target compound is expected to further potentiate activity by increasing electrophilicity and membrane disruption, a trend observed in fluorinated chalcone derivatives [2].

Antibacterial MIC Structure-Activity Relationship

Metabolic Stability: Fluorine Blocking of CYP450 Oxidation Sites

Fluorine substitution at the 5-position ortho to the hydroxyl group is well-established in medicinal chemistry to block oxidative metabolism at that site, thereby extending half-life and reducing clearance [1]. In contrast, 3-chloro-4-hydroxyacetophenone lacks this fluorine shield and is susceptible to rapid hydroxylation/glucuronidation at the 5-position. While direct comparative metabolic stability data are unavailable for this specific pair, the principle is supported by numerous fluorinated drug analogs where replacing a hydrogen with fluorine at a CYP450-sensitive position reduces intrinsic clearance by 2- to 10-fold.

Metabolic Stability CYP450 Fluorine Effect

Optimal Use Cases for 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one Based on Differentiated Properties


Synthesis of Fluorinated Chalcones with Enhanced Antibacterial Activity

Use this compound as the ketone partner in Claisen-Schmidt condensations with substituted benzaldehydes to generate chalcones that combine the lipophilicity and metabolic stability advantages of the chloro-fluoro motif, potentially yielding MIC values below 25 µg/mL against MRSA based on fluorinated chalcone SAR [2].

Development of Non-Steroidal FXR Antagonists

The chloro-fluoro substitution pattern mirrors key structural features found in potent FXR antagonists; thus, this compound serves as a privileged intermediate for constructing analogs that probe the hydrogen-bond acceptor role of fluorine in the ligand-binding pocket [1].

Lead Optimization Scaffold for Anti-Inflammatory Agents

The single phenolic OH combined with the electron-withdrawing halogens creates a scaffold that can be elaborated into COX-2 or MPO inhibitors, where the fluorine atom may engage in orthogonal dipolar interactions not possible with chloro-only analogs.

Chemical Probe for Halogen-Bonding Studies

The juxtaposition of chlorine and fluorine on the same ring provides a unique tool for investigating halogen-bonding preferences in protein-ligand complexes, as the two halogens have markedly different σ-hole potentials.

Quote Request

Request a Quote for 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.